molecular formula C9H17NO3 B1404472 (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one CAS No. 1417370-07-0

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Cat. No.: B1404472
CAS No.: 1417370-07-0
M. Wt: 187.24 g/mol
InChI Key: QMKUPHLNFRTYKF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethoxymethyl group and a dimethylamino group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylamine, formaldehyde, and a suitable butenone precursor.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product formation.

    Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The dimethoxymethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one involves its interaction with specific molecular targets and pathways The dimethoxymethyl and dimethylamino groups may play a role in its reactivity and binding affinity to these targets

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(methoxymethyl)-4-(dimethylamino)but-3-en-2-one: Similar structure but with a methoxymethyl group instead of a dimethoxymethyl group.

    (3Z)-3-(dimethoxymethyl)-4-(methylamino)but-3-en-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one is unique due to the presence of both dimethoxymethyl and dimethylamino groups, which may confer distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)8(6-10(2)3)9(12-4)13-5/h6,9H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUPHLNFRTYKF-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 5
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Reactant of Route 6
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.